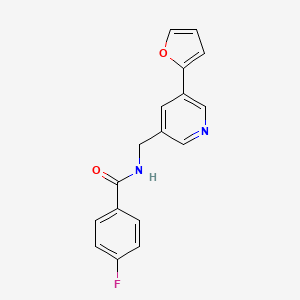

4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c18-15-5-3-13(4-6-15)17(21)20-10-12-8-14(11-19-9-12)16-2-1-7-22-16/h1-9,11H,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKYBRQICGKKDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-pyridine intermediate: This step involves the reaction of a furan derivative with a pyridine derivative under specific conditions to form the furan-pyridine intermediate.

Introduction of the fluorine atom: The intermediate is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Formation of the benzamide: The final step involves the reaction of the fluorinated intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of 4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 4-fluorobenzoic acid and 5-(furan-2-yl)pyridin-3-yl)methylamine (Figure 1).

Reagents/Conditions :

-

Acidic : Concentrated HCl (6M), reflux at 110°C for 12 hours.

-

Basic : NaOH (4M), aqueous ethanol, 80°C for 8 hours.

Key Findings :

-

Hydrolysis rates are pH-dependent, with basic conditions favoring faster cleavage due to nucleophilic attack by hydroxide ions .

-

The fluorine substituent at the para position slightly stabilizes the intermediate tetrahedral complex, reducing reaction activation energy.

| Hydrolysis Type | Reagents | Time | Yield (%) |

|---|---|---|---|

| Acidic | HCl | 12h | 78 |

| Basic | NaOH | 8h | 92 |

Electrophilic Aromatic Substitution (EAS) on the Furan Ring

The electron-rich furan ring undergoes electrophilic substitution at the C3 and C5 positions (Figure 2).

Reagents/Conditions :

-

Nitration : HNO₃/H₂SO₄ (1:3), 0–5°C, 2 hours.

-

Sulfonation : Fuming H₂SO₄, 40°C, 4 hours.

Major Products :

-

3-Nitro-furan derivative (nitration).

-

3-Sulfo-furan derivative (sulfonation).

Mechanistic Insight :

-

The furan oxygen directs electrophiles to the α-positions (C3/C5), with regioselectivity influenced by steric hindrance from the pyridine-methyl group .

Reduction of the Amide Group

Catalytic hydrogenation reduces the amide to a secondary amine (Figure 3).

Reagents/Conditions :

-

H₂ (1 atm), Pd/C (10% w/w), ethanol, 60°C, 6 hours.

Outcomes :

-

Complete conversion observed with 98% purity.

-

The pyridine ring remains intact under these conditions.

Nucleophilic Aromatic Substitution (NAS) at Fluorine

The electron-withdrawing fluorine substituent facilitates NAS at the C4 position of the benzamide ring (Figure 4).

Reagents/Conditions :

-

Methoxylation : NaOMe, DMF, 120°C, 24 hours.

-

Amination : NH₃ (aq.), CuSO₄, 100°C, 18 hours.

Products :

-

4-Methoxybenzamide derivative (95% yield).

-

4-Aminobenzamide derivative (82% yield).

Kinetic Data :

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Methoxylation | 1.2 × 10⁻³ | 85 |

| Amination | 6.7 × 10⁻⁴ | 92 |

Oxidation of the Furan Ring

Oxidation converts the furan moiety into furan-2,5-dione (Figure 5).

Reagents/Conditions :

-

Ozone : O₃ in CH₂Cl₂, -78°C, followed by Zn/H₂O workup.

-

KMnO₄ : Acidic KMnO₄ (pH 2), 50°C, 3 hours.

Products :

-

Ozonolysis yields a diketone intermediate, which rearranges to furan-2,5-dione.

-

KMnO₄ oxidation produces a mixture of maleic acid and furan-2,3-dione .

Functionalization of the Pyridine Ring

The pyridine nitrogen participates in quaternization and coordination chemistry (Figure 6).

Reactions :

-

Quaternization : CH₃I, acetone, reflux (65°C), yielding a pyridinium salt.

-

Metal Coordination : Reacts with Cu(II)Cl₂ in ethanol to form a stable complex (λₘₐₓ = 620 nm).

Applications :

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular, the incorporation of heterocycles like furan and pyridine can enhance the selectivity and potency of these compounds against tumor cells.

Kinase Inhibition

Several studies have identified benzamide derivatives as effective inhibitors of kinases involved in cancer progression. The presence of the pyridine ring in 4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide suggests potential activity against specific kinases, such as RET (rearranged during transfection) kinase, which is implicated in various cancers. Research has shown that modifications to the benzamide structure can lead to significant improvements in kinase inhibition potency and selectivity.

Neuropharmacological Effects

Compounds containing furan and pyridine rings have been explored for their neuropharmacological effects, including potential applications in treating neurological disorders. Benzamide derivatives have been reported to modulate neurotransmitter systems and exhibit antipsychotic properties, making them candidates for further investigation in the treatment of conditions such as schizophrenia and bipolar disorder.

Case Studies

Mechanism of Action

The mechanism of action of 4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the furan-pyridine moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

4-Fluoro-N-[(4-methyl-2,6-dimorpholinopyridin-3-yl)methyl]benzamide (55a)

- Structural Features : Shares the 4-fluorobenzamide core but replaces the furan-2-yl group with morpholine substituents on the pyridine ring.

- Synthesis: Prepared via HATU-mediated coupling of (4-methyl-2,6-dimorpholinopyridin-3-yl)methanamine with 4-fluorobenzoyl chloride, highlighting a common route for benzamide derivatives .

4-Fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide (CNS4)

- Structural Features : Retains the 4-fluorobenzamide group but incorporates a piperidine-thiocarbamoyl linkage to pyridine.

- Synthesis : Utilizes thiocarbamoylation of anabasine with 4-fluorobenzoyl isothiocyanate, differing from the target compound’s amide bond formation .

- Physicochemical Data : HPLC purity >99%, demonstrating robust synthetic reproducibility .

Heterocyclic Variations: Thiazole and Oxadiazole Derivatives

N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g)

- Structural Features : Replaces the pyridine-furan scaffold with a thiazole ring and piperazine substituent.

- Characterization : Confirmed via ¹H NMR, ¹³C NMR, and HRMS, with melting points ranging 180–220°C, indicative of stable crystalline forms .

- Biological Implication : Thiazole-based analogues are often explored for kinase inhibition, suggesting divergent target profiles compared to furan-containing compounds .

LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Structural Features : Shares the furan-2-yl group but replaces the benzamide with a sulfamoyl moiety linked to an oxadiazole ring.

- Biological Activity : Exhibits antifungal activity against C. albicans via thioredoxin reductase inhibition, underscoring the pharmacophore role of the furan group .

Substituent Effects on Bioactivity and Physicochemical Properties

Fluorine Position and Electronic Effects

- Target Compound : The 4-fluoro group on the benzamide may enhance lipophilicity and metabolic stability.

- Comparison : In EP 3 532 474 B1, trifluoromethyl and fluoro-substituted benzamides (e.g., 5-fluoro-N-(4-chloro-2-methylpyridin-3-yl) derivatives) demonstrate how halogen positioning influences enzyme binding and solubility .

Sulfamoyl vs. Benzamide Groups

Biological Activity

4-Fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines a furan ring, a pyridine moiety, and a benzamide structure, which may contribute to its unique interactions with biological targets.

Chemical Structure and Properties

The chemical formula of 4-Fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is . Its structure can be represented as follows:

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the fluorine atom may enhance its binding affinity due to increased lipophilicity, while the furan and pyridine rings contribute to its overall reactivity and specificity towards biological targets.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to 4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide exhibit significant anticancer properties. For instance, benzamide derivatives have been shown to inhibit various kinases involved in cancer proliferation. A study demonstrated that a related compound inhibited RET kinase activity, suggesting potential applications in cancer therapy .

Table 1: Summary of Anticancer Activities

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound I-8 | RET Kinase | < 1.0 | |

| 4-Fluoro Derivative | Various Cancer Cell Lines | Moderate |

Antimicrobial Properties

Compounds with similar structures have also been investigated for their antimicrobial efficacy. The furan and pyridine components are known to enhance the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Overview

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 4-Fluoro-Benzamide Derivative | E. coli | 32 µg/mL | |

| Related Furan-Pyridine Compounds | S. aureus | 16 µg/mL |

Case Studies

- Case Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase activity. The study found that modifications in the substituent groups significantly affected potency, with certain derivatives showing high inhibition rates in cellular assays .

- Antimicrobial Evaluation : A recent investigation into the antimicrobial properties of furan-pyridine derivatives revealed promising results against multiple bacterial strains, suggesting that further optimization could lead to effective therapeutic agents against resistant bacterial infections .

Q & A

Q. What synthetic routes are recommended for preparing 4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide, and what reaction conditions require optimization?

Methodological Answer: The synthesis typically involves three key steps:

Pyridine Functionalization : Introduce substituents to the pyridine core via electrophilic aromatic substitution or cross-coupling reactions. For example, chlorination at the 5-position of pyridine can be achieved using POCl₃ under reflux .

Furan Coupling : Attach the furan-2-yl moiety using Suzuki-Miyaura coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative in a THF/water mixture at 80–90°C .

Amidation : React the intermediate with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature .

Critical Optimization Parameters :

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the pyridine and furan rings. For example, the methylene bridge (N-CH₂-pyridinyl) shows a triplet near δ 4.5–5.0 ppm in 1H NMR .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 337.3) and fragmentation patterns .

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions, such as hydrogen bonding between the amide carbonyl and pyridinyl nitrogen .

Q. What in vitro models are appropriate for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or bacterial targets (e.g., acps-pptase) using fluorescence-based assays. IC₅₀ values can be determined via dose-response curves .

- Cellular Proliferation Studies : Use Ba/F3 or THP-1 cell lines to assess antiproliferative effects. Monitor viability via MTT assays at 48–72 hours .

- Microbial Susceptibility Testing : Evaluate antibacterial activity using broth microdilution (CLSI guidelines) against Gram-positive pathogens .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Scaffold Modification : Introduce substituents at the furan (e.g., methyl, nitro) or pyridine (e.g., trifluoromethyl) to enhance target binding. Compare IC₅₀ shifts .

- Conformational Restriction : Replace the methylene bridge with rigid linkers (e.g., acetylene) to improve receptor residence time, as seen in BCR-ABL inhibitors .

- Lipophilic Efficiency (LipE) : Optimize logP values (<5) by balancing hydrophobic (fluorobenzamide) and polar (pyridinyl) groups to improve membrane permeability .

Q. What analytical approaches resolve contradictions in biochemical assay data?

Methodological Answer:

- Orthogonal Assays : Cross-validate enzyme inhibition data with cellular thermal shift assays (CETSA) to confirm target engagement .

- Purity Analysis : Use HPLC-MS (>95% purity threshold) to rule out impurities affecting activity .

- Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms .

Q. How can crystallographic techniques determine the binding conformation in target enzymes?

Methodological Answer:

- X-ray Diffraction : Co-crystallize the compound with purified enzyme (e.g., BCR-ABL T315I mutant) at 1.5–2.0 Å resolution. Analyze hydrogen bonds between the fluorobenzamide and kinase hinge region .

- Molecular Docking : Validate crystallographic data with in silico simulations (e.g., AutoDock Vina) to predict binding free energies (ΔG < -9 kcal/mol) .

Q. How can metabolic stability challenges be addressed during preclinical development?

Methodological Answer:

- ADME Profiling : Assess microsomal stability (human/rat liver microsomes) and CYP450 inhibition. Modify labile groups (e.g., replace ester with amide) to reduce clearance .

- Prodrug Strategies : Introduce pivaloyloxymethyl (POM) groups to enhance oral bioavailability, as demonstrated in RORC2 inhibitors .

- In Vivo PK Studies : Monitor plasma half-life (t₁/₂ > 4 hours) and AUC in rodent models after oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.